molecular formula C17H16N2OS B7752118 2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone

2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone

Cat. No.: B7752118
M. Wt: 296.4 g/mol
InChI Key: MEGGWQPDGJXDRF-UHFFFAOYSA-N
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Description

2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and an amino group linked to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 1-phenylethanone under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone is unique due to its specific substitution pattern and the presence of the phenylethanone moietyThe combination of the benzothiazole ring with the phenylethanone group enhances its biological activity and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-8-9-15-16(12(11)2)19-17(21-15)18-10-14(20)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGGWQPDGJXDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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